methyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate
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Overview
Description
Methyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C11H9NO3 It is a derivative of cinnamic acid and features a cyano group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and 3-hydroxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(3-oxophenyl)prop-2-enoate.
Reduction: Formation of methyl (2E)-2-amino-3-(3-hydroxyphenyl)prop-2-enoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(3-hydroxyphenyl)-2-propenoate
- Methyl (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate
- Methyl (2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoate
Uniqueness
Methyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate is unique due to the presence of both a cyano group and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. The specific positioning of these functional groups allows for unique interactions with biological targets and makes it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9(7-12)5-8-3-2-4-10(13)6-8/h2-6,13H,1H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXWRKJBJPQBJK-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC(=CC=C1)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC(=CC=C1)O)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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